5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound classified within the quinolinone family. Its molecular formula is C11H12BrNO, and it has a molecular weight of approximately 254.127 g/mol. This compound is characterized by the presence of a bromine atom at the 5-position and two methyl groups at the 3-position of the quinoline structure, which contributes to its unique chemical properties and potential biological activities. Quinolinones are known for their diverse range of biological activities, making them significant in medicinal chemistry and drug development .
There is no scientific literature available on the mechanism of action of 5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one.
Due to the lack of specific information, it is not possible to determine the safety hazards associated with 5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one.
When handling any unknown compound, it is advisable to follow general laboratory safety practices, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one represents a potential area for further scientific research. Studies could involve:
The synthesis of 5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves bromination reactions. The primary method for its synthesis is through the bromination of 3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one using reagents such as bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform. The reaction can be performed at room temperature or slightly elevated temperatures to facilitate bromine incorporation into the molecule .
The mechanism of action for this compound can vary depending on its biological application. For instance, if it exhibits antimicrobial properties, it may function by inhibiting specific bacterial enzymes or disrupting cellular membranes. Detailed studies are necessary to elucidate the specific molecular targets and pathways involved in its biological activity.
The synthesis methods for 5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one include:
5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one has potential applications in various fields:
Interaction studies involving 5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one focus on understanding how this compound interacts with biological targets at the molecular level. These studies are crucial for determining its potential therapeutic effects and any possible side effects when used in medicinal applications. Investigations into its interactions with enzymes or receptors will provide insights into its mechanism of action and therapeutic potential .
Several compounds share structural similarities with 5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one. Here are notable examples:
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| 3,3-Dimethyl-3,4-dihydroquinolin-2(1H)-one | Lacks bromine atom | May exhibit different reactivity and activity |
| 6-Chloro-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one | Chlorine instead of bromine | Different chemical and biological properties |
| 6-Fluoro-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one | Fluorine substitution | Altered properties due to electronegative fluorine |
| 6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | Bromine at a different position | Variation in reactivity compared to target compound |
| 7-Bromo-3,4-dihydroquinolin-2(1H)-one | Bromine at the 7-position | Different interaction profile due to position change |
The presence of the bromine atom at the 5-position distinguishes 5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one from its analogs. This substitution can significantly influence its reactivity and interactions with biological targets, potentially enhancing its therapeutic efficacy compared to similar compounds .
The compound belongs to the 3,4-dihydroquinolin-2(1H)-one subclass, characterized by a partially saturated quinoline nucleus with a ketone group at position 2. This scaffold differs from fully aromatic quinolines through its reduced pyridine ring, which enhances conformational flexibility while retaining planarity in the benzene moiety. The 3,3-dimethyl substitution introduces steric hindrance that influences ring puckering dynamics, as evidenced by computational studies of analogous structures.
Key structural features include:
Table 1: Comparative Structural Features of Selected Dihydroquinolinones
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents |
|---|---|---|---|
| 5-Bromo-3,3-dimethyl derivative | C₁₁H₁₂BrNO | 254.12 | 5-Br, 3,3-diCH₃ |
| 8-Bromo-4,4-dimethyl derivative | C₁₁H₁₂BrNO | 254.12 | 8-Br, 4,4-diCH₃ |
| 5-Bromo-3,4-dihydro parent | C₉H₈BrNO | 226.07 | 5-Br, no alkylation |
Data derived from PubChem entries and supplier specifications.
First reported in the early 21st century, this compound emerged from systematic efforts to improve the bioavailability of quinolinone-based kinase inhibitors. Early synthetic routes employed:
The compound’s structural features enable multi-modal interactions with biological targets:
Table 2: Derivative Development Pathways
| Modification Site | Rationale | Example Derivatives |
|---|---|---|
| N-1 position | Modulate solubility via ionization | 1-(Sulfonamide)-substituted analogs |
| C-7 position | Enhance aromatic stacking | 7-Cyano derivatives |
| Keto group | Bioisosteric replacement | Thioxo and imino analogs |
Derivatization strategies leverage the core structure’s synthetic flexibility while maintaining critical pharmacophore elements.
Molecular dynamics simulations using this compound have revealed: